molecular formula C16H17N3O5S B601408 Cephalexin R-sulfoxide CAS No. 52210-38-5

Cephalexin R-sulfoxide

Cat. No.: B601408
CAS No.: 52210-38-5
M. Wt: 363.39
InChI Key:
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Biochemical Analysis

Biochemical Properties

Cephalexin R-sulfoxide plays a significant role in biochemical reactions, particularly in its interaction with bacterial cell wall synthesis enzymes. It interacts with penicillin-binding proteins (PBPs), which are crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. The sulfoxide group in this compound enhances its binding affinity to these proteins, thereby inhibiting their activity and leading to the disruption of cell wall synthesis. This interaction is vital for its antibacterial properties .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. This compound also affects cell signaling pathways by interfering with the normal function of PBPs, which can trigger stress responses in bacteria. Additionally, this compound can influence gene expression related to cell wall synthesis and repair mechanisms, further enhancing its antibacterial efficacy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PBPs, where it forms a covalent bond with the serine residue in the enzyme’s active site. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan strands, thereby preventing the formation of a functional cell wall. The presence of the sulfoxide group in this compound increases its stability and binding affinity, making it a potent inhibitor of PBPs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cephalexin R-sulfoxide typically involves the oxidation of cephalexin. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the sulfoxide form. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Cephalexin R-sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cephalexin R-sulfoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of cephalexin R-sulfoxide is similar to that of cephalexin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The sulfoxide group may influence the binding affinity and stability of the compound, potentially altering its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    Cephalexin: The parent compound, widely used as an antibiotic.

    Cephalexin sulfone: An oxidized form of cephalexin R-sulfoxide.

    Other cephalosporins: Such as cefadroxil and cefalexin.

Uniqueness

This compound is unique due to the presence of the sulfoxide group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of oxidation on cephalosporin antibiotics and for developing new derivatives with potentially improved properties .

Properties

IUPAC Name

(5R,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMHLNJQISGSQF-GBPIQMGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)[S@](=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52210-38-5
Record name Cephalexin R-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052210385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEPHALEXIN R-SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7P5394RKR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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